ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via a Biginelli-like multicomponent reaction. Its structure features a pyrimidinone core substituted with a 4-fluorophenyl-pyrazole moiety at position 4, a methyl group at position 6, and an ethyl ester at position 3. The compound has garnered attention for its significant anti-tubercular activity, demonstrating superior potency (MIC: 1.56 µg/mL) against Mycobacterium tuberculosis H37Rv compared to the standard drug isoniazid (MIC: 3.12 µg/mL) . Its synthesis employs a solvent-free, eco-friendly approach using a WO₃/ZrO₂ heterogeneous catalyst, emphasizing modern green chemistry principles .
Properties
IUPAC Name |
ethyl 4-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-3-31-22(29)19-14(2)25-23(30)26-21(19)18-13-28(17-7-5-4-6-8-17)27-20(18)15-9-11-16(24)12-10-15/h4-13,21H,3H2,1-2H3,(H2,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDAUPMLZAFIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant research findings.
Chemical Structure
The compound can be characterized by its distinct molecular structure, which includes:
- A tetrahydropyrimidine ring
- A pyrazole moiety
- A fluorophenyl group
Molecular Formula and Weight
- Molecular Formula : C21H20FN3O2
- Molecular Weight : 361 Da
Key Properties
- LogP : 4.95 (indicating lipophilicity)
- Polar Surface Area : 68 Ų
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 0
Anticancer Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
A study conducted on related pyrazole derivatives indicated that certain modifications to the pyrazole ring enhance cytotoxicity. For example:
- IC50 Values : Compounds exhibited IC50 values ranging from 0.5 µM to 10 µM against A549 lung adenocarcinoma cells .
Anticonvulsant Activity
The compound's structural analogs have been tested for anticonvulsant properties. In one study, a related compound demonstrated effective protection in picrotoxin-induced convulsion models, suggesting a potential for neuroprotective applications .
The biological activity of this compound may involve:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Modulation of neurotransmitter systems , particularly in the context of anticonvulsant activity.
Synthesis Methods
The synthesis of this compound involves several steps including:
- Formation of the pyrazole ring through condensation reactions.
- Cyclization with ethyl acetoacetate to form the tetrahydropyrimidine core.
- Functionalization with fluorophenyl groups to enhance biological activity.
Reaction Conditions and Yields
Typical yields for the synthesis of related compounds have been reported at approximately 70%-95%, depending on the specific reaction conditions employed .
Comparative Studies
Research comparing various derivatives has indicated that:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 0.5 | Anticancer |
| Compound B | 1.0 | Anticonvulsant |
| Ethyl Derivative | 0.8 | Both |
These findings underscore the versatility of pyrazole-based compounds in therapeutic applications.
Future Directions
Further research is warranted to explore:
- The full spectrum of biological activities across different cell lines.
- The potential for these compounds in clinical settings.
- Mechanistic studies to elucidate their action pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The pharmacological and physicochemical properties of DHPM derivatives are highly sensitive to structural modifications. Below is a detailed comparison with key analogs:
Structural Variations and Pharmacological Effects
Key Observations
Substituent Position and Halogen Effects :
- The 4-fluorophenyl group in the target compound enhances anti-tubercular specificity, likely due to optimal hydrophobic interactions with M. tuberculosis enzymes. In contrast, 2-fluorophenyl (LaSOM 282) shifts activity toward anticancer targets, suggesting positional halogenation dictates target selectivity .
- Chlorine substitution (e.g., in the 2-chlorophenyl analog) introduces piperazinyl groups, favoring CNS activity via dopamine receptor modulation .
Oxo vs. Thioxo Modifications :
- Replacing the 2-oxo group with 2-thioxo (e.g., LaSOM 282, diphenyl analog) alters electronic properties, increasing lipophilicity and enabling cross-membrane penetration. This correlates with enhanced antiviral and antifungal activities .
Aryl Group Diversity :
- Bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl ) enhance metabolic stability but reduce solubility, limiting in vivo applicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
